1-(1-Bromopropan-2-yl)-3-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Bromopropan-2-yl)-3-methoxybenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a bromopropyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1-Bromopropan-2-yl)-3-methoxybenzene can be synthesized through several methods. One common approach involves the bromination of 1-propan-2-yl-3-methoxybenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The final product is usually purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
1-(1-Bromopropan-2-yl)-3-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic substitution reactions: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic substitution: 1-(1-Hydroxypropan-2-yl)-3-methoxybenzene or 1-(1-Aminopropan-2-yl)-3-methoxybenzene.
Oxidation: 1-(1-Oxopropan-2-yl)-3-methoxybenzene or 3-methoxybenzoic acid.
Reduction: 1-(1-Propyl)-3-methoxybenzene.
Scientific Research Applications
1-(1-Bromopropan-2-yl)-3-methoxybenzene is used in various scientific research applications, including:
Organic synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical research: Potential precursor for the development of new drugs and therapeutic agents.
Material science: Used in the preparation of polymers and advanced materials with specific properties.
Chemical biology: Studied for its interactions with biological molecules and potential biological activities.
Mechanism of Action
The mechanism of action of 1-(1-Bromopropan-2-yl)-3-methoxybenzene involves its ability to undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles. This reactivity is due to the electron-withdrawing nature of the bromine atom, which makes the carbon atom it is attached to more susceptible to nucleophilic attack. The compound can also participate in oxidation and reduction reactions, altering its chemical structure and properties .
Comparison with Similar Compounds
Similar Compounds
1-(1-Bromopropan-2-yl)benzene: Lacks the methoxy group, making it less reactive in certain substitution reactions.
1-(1-Bromopropan-2-yl)-4-methoxybenzene: The methoxy group is positioned differently, affecting the compound’s reactivity and properties.
1-(1-Chloropropan-2-yl)-3-methoxybenzene: Chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
Uniqueness
1-(1-Bromopropan-2-yl)-3-methoxybenzene is unique due to the presence of both a bromine atom and a methoxy group on the benzene ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and research .
Properties
Molecular Formula |
C10H13BrO |
---|---|
Molecular Weight |
229.11 g/mol |
IUPAC Name |
1-(1-bromopropan-2-yl)-3-methoxybenzene |
InChI |
InChI=1S/C10H13BrO/c1-8(7-11)9-4-3-5-10(6-9)12-2/h3-6,8H,7H2,1-2H3 |
InChI Key |
WWWQBQYGCMWEEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CBr)C1=CC(=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.